molecular formula C17H17N3O B2391182 N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide CAS No. 1311636-72-2

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide

Cat. No. B2391182
CAS RN: 1311636-72-2
M. Wt: 279.343
InChI Key: BFRVEKXGWINITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide, also known as CPQ or CPQC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide exerts its biological effects by binding to and inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many proteins involved in cell signaling pathways. By inhibiting Hsp90, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide disrupts these signaling pathways, leading to the anti-cancer and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide in lab experiments is its specificity for Hsp90. This allows researchers to study the effects of Hsp90 inhibition without affecting other cellular processes. However, one limitation of using N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. Another area of interest is the investigation of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide's potential use in combination with other anti-cancer or anti-inflammatory agents. Finally, research on the potential use of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide in other neurological disorders, such as Parkinson's disease, is also of interest.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide involves the reaction of 2-cyclopropyl-4-aminobenzoic acid with acrylonitrile. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to yield N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide. The synthesis method has been optimized to produce high yields of N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide with high purity.

Scientific Research Applications

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-12(10-18)19-17(21)14-9-16(11-7-8-11)20-15-6-4-3-5-13(14)15/h3-6,9,11-12H,2,7-8H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRVEKXGWINITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-2-cyclopropylquinoline-4-carboxamide

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